5-乙基呋喃-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonamides, including 5-Ethylfuran-2-sulfonamide, often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . A specific synthesis method for a similar compound, 2-hexyl-5-ethylfuran-3-sulfonic acid (HEFS), involves bromination of commercially available 2-ethylfuran with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in THF .Molecular Structure Analysis

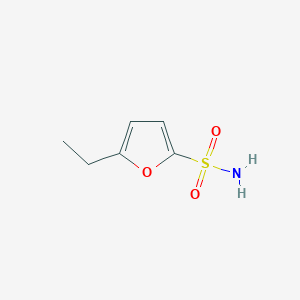

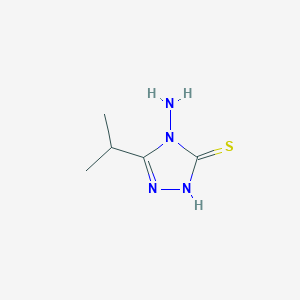

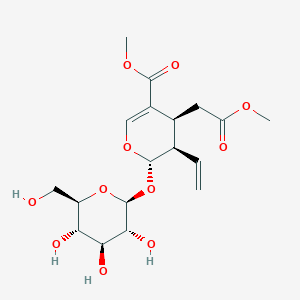

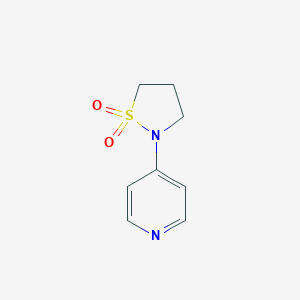

The molecular structure of 5-Ethylfuran-2-sulfonamide consists of a furan ring with an ethyl group at the 5th position and a sulfonamide group at the 2nd position . Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .Chemical Reactions Analysis

Sulfonamides, including 5-Ethylfuran-2-sulfonamide, can undergo a range of chemical reactions. For instance, they can be modified, degraded, or used as nutrients by some bacteria . In addition, they can be involved in reactions such as transesterification .科学研究应用

生物降解和环境影响

N-乙基全氟辛烷磺酰胺(EtFOSA)是与5-乙基呋喃-2-磺酰胺相关的化合物,用于杀虫剂如硫氟胺。关于生物降解和环境影响的研究强调了EtFOSA在土壤-胡萝卜介质中转化为全氟辛烷磺酸盐(PFOS)和其他产物的过程。这项研究强调了来自硫氟胺诱饵的PFOS在环境中的存在,可能影响作物和周围环境(Zabaleta et al., 2018)。

食品产品中的检测方法

磺胺类药物,包括类似于5-乙基呋喃-2-磺酰胺的化合物,在兽医药品中被广泛使用。建立了使用高效液相色谱(HPLC)的方法来检测鸡肉和鸡蛋中的磺胺类残留物,反映了监测这些化合物在食品产品中的重要性以确保安全(Premarathne et al., 2017)。

化学合成和药物设计

含有硫-氮键的有机硫化合物,如磺胺类、亚砜胺类和磺酰胺类,在制药业和其他领域中至关重要。对这些化合物的高效和环保合成的最新进展,包括5-乙基呋喃-2-磺酰胺及其衍生物,对于药物设计和发现至关重要,展示了它们在制药业中的重要性(Cao et al., 2021)。

生物燃料生产的催化剂

磺化氧化石墨烯,一种与磺酰胺结构相关的催化剂,被研究用于将5-(羟甲基)-2-呋喃醛转化为生物燃料。这项研究展示了磺酰胺相关催化剂在促进可持续生物燃料生产方面的潜力,这是可再生能源领域的一个关键方面(Antunes et al., 2014)。

作用机制

Target of Action

5-Ethylfuran-2-sulfonamide belongs to the class of sulfonamides, which are synthetic antibiotics. The primary targets of sulfonamides are bacterial enzymes, specifically dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

Sulfonamides, including 5-Ethylfuran-2-sulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and bind to the active site of the enzyme. This prevents PABA from binding, thereby inhibiting the synthesis of folic acid . As a result, DNA production in bacteria is disrupted, leading to the inhibition of bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by sulfonamides affects the folic acid synthesis pathway in bacteria . This disruption prevents the production of essential nucleotides needed for DNA and RNA synthesis, thereby inhibiting bacterial growth and multiplication .

Pharmacokinetics

Sulfonamides are generally well absorbed orally and are distributed throughout the body . They are metabolized mainly by the liver and excreted by the kidneys . Sulfonamides compete for bilirubin-binding sites on albumin, which can influence their distribution and elimination .

Result of Action

The primary result of the action of sulfonamides, including 5-Ethylfuran-2-sulfonamide, is the inhibition of bacterial growth . By blocking the synthesis of folic acid, these compounds prevent the production of essential components of bacterial DNA and RNA, thereby stopping bacterial multiplication .

Action Environment

The action of sulfonamides can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the absorption, distribution, metabolism, and excretion of these compounds . Furthermore, the widespread use of sulfonamides has led to the development of bacterial resistance, which can reduce the efficacy of these compounds .

安全和危害

5-Ethylfuran-2-sulfonamide may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

5-ethylfuran-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3S/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKFCVKYGMKSMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethylfuran-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)